molecular formula C16H23BO4 B13347930 (R)-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester

(R)-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester

Cat. No.: B13347930
M. Wt: 290.2 g/mol
InChI Key: YORLLIQVWNZRCU-LLVKDONJSA-N
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Description

®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester typically involves the reaction of ®-3-(3-Boronophenyl)-2-methylpropanoic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(3-Boronophenyl)-2-methylpropanoic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methylpropanoic acid moiety enhances its utility in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

(2R)-2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19)/t11-/m1/s1

InChI Key

YORLLIQVWNZRCU-LLVKDONJSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[C@@H](C)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O

Origin of Product

United States

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